methyl (1s,3s)-3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
CAS No.: 2247087-90-5
Cat. No.: VC7205074
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2247087-90-5 |
|---|---|
| Molecular Formula | C8H16ClNO3 |
| Molecular Weight | 209.67 |
| IUPAC Name | methyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-11-7(10)6-3-8(4-6,5-9)12-2;/h6H,3-5,9H2,1-2H3;1H |
| Standard InChI Key | QUXLBRSCMIXCBY-WDJAFQARSA-N |
| SMILES | COC(=O)C1CC(C1)(CN)OC.Cl |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound features a cyclobutane ring substituted at the 1- and 3-positions with a methyl ester and a methoxy group, respectively. An aminomethyl branch at the 3-position introduces a primary amine, which is protonated as a hydrochloride salt (Figure 1) . The cyclobutane ring imposes significant ring strain (approximately 26 kcal/mol), which influences both reactivity and conformational flexibility compared to larger cycloalkanes .
Table 1: Key Identifiers of Methyl (1S,3S)-3-(Aminomethyl)-3-Methoxycyclobutane-1-Carboxylate Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 2247087-90-5 |
| Molecular Formula | C₈H₁₆ClNO₃ |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | Methyl 3-(aminomethyl)-3-methoxycyclobutane-1-carboxylate; hydrochloride |
| SMILES | COC(=O)C1CC(C1)(CN)OC.Cl |
Diastereomerism and Chirality
The stereocenters at C1 and C3 generate four possible stereoisomers (two enantiomeric pairs), though the synthetic route typically yields a diastereomeric mixture due to incomplete stereocontrol during cyclobutane ring formation. The (1S,3S) configuration is specified, but residual diastereomers may persist, necessitating chiral separation techniques for isolation .
Synthesis and Purification Strategies
Cyclobutane Ring Construction
Synthesis begins with a [2+2] photocycloaddition of allyl ether derivatives to form the cyclobutane core, followed by functionalization:
-
Methoxy Introduction: Etherification of a hydroxyl precursor using methyl iodide.
-
Aminomethyl Installation: Reductive amination or Gabriel synthesis.
-
Esterification: Reaction with methanol under acidic conditions.
-
Salt Formation: Treatment with HCl to yield the hydrochloride .
Diastereomer Resolution
Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak IA) achieves diastereomer separation. Nuclear magnetic resonance (NMR) coupling constants and nuclear Overhauser effect (NOE) correlations confirm stereochemical assignments .
Table 2: Analytical Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 3.72 (s, 3H, OCH₃), δ 3.65 (s, 3H, COOCH₃), δ 3.18 (m, 2H, CH₂NH₂) |
| HPLC | Retention times: 8.2 min (major diastereomer), 9.7 min (minor) |
| Mass Spec | m/z 173.1 [M+H]⁺ (free base), 209.6 [M+H]⁺ (HCl salt) |
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
The hydrochloride salt confers water solubility (>50 mg/mL), critical for biological assays. The compound exhibits pH-dependent stability, degrading slowly under acidic conditions (t₁/₂ = 12 h at pH 2) but remaining stable in neutral buffers .
Rule of Three Compliance
As a fragment library candidate, the compound adheres to RO3 guidelines:
-
Molecular Weight: 209.67 (<300 Da)
-
Hydrogen Bond Donors: 1 (NH₂⁺)
-
Hydrogen Bond Acceptors: 4 (ester, ether, amine)
Applications in Drug Discovery
3D Fragment for Challenging Targets
The cyclobutane core’s non-planar geometry enables interactions with concave binding pockets in PPIs (e.g., Bcl-2 family proteins) and allosteric enzyme sites. Comparative studies show 10-fold higher binding affinity for 3D fragments over flat analogs in bromodomain inhibition assays .
Lead Optimization Pathways
-
Fragment Growing: Amidification of the aminomethyl group with acyl chlorides.
-
Ring Functionalization: Suzuki-Miyaura coupling at the methoxy position.
-
Salt Displacement: Exchange of HCl for other counterions (e.g., citrate) to modulate solubility .
Future Directions
Ongoing research focuses on derivatizing the cyclobutane scaffold to target undrugged kinases and PPIs. Computational docking studies predict strong interactions with KRAS G12C mutants, positioning this compound as a candidate for covalent inhibitor development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume